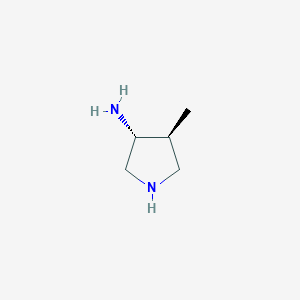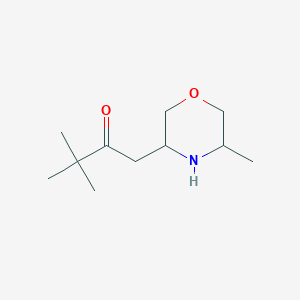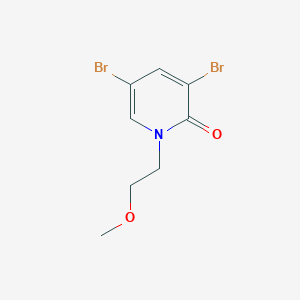
3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of bromine atoms or reduction of the pyridinone ring.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminated pyridinone derivative.
Scientific Research Applications
3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-pyridinone: Lacks the 2-methoxyethyl group, potentially altering its chemical properties and reactivity.
1-(2-Methoxyethyl)pyridin-2(1H)-one: Lacks the bromine atoms, which may affect its ability to undergo certain reactions.
Uniqueness
The presence of both bromine atoms and the 2-methoxyethyl group in 3,5-Dibromo-1-(2-methoxyethyl)pyridin-2(1H)-one makes it unique, potentially offering a combination of reactivity and functional properties not found in similar compounds.
Properties
Molecular Formula |
C8H9Br2NO2 |
|---|---|
Molecular Weight |
310.97 g/mol |
IUPAC Name |
3,5-dibromo-1-(2-methoxyethyl)pyridin-2-one |
InChI |
InChI=1S/C8H9Br2NO2/c1-13-3-2-11-5-6(9)4-7(10)8(11)12/h4-5H,2-3H2,1H3 |
InChI Key |
BTGKPZFFGQXMIG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




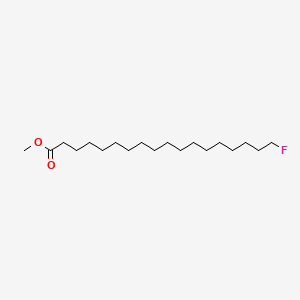
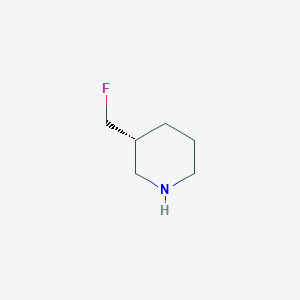
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)
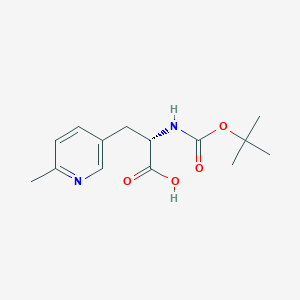
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
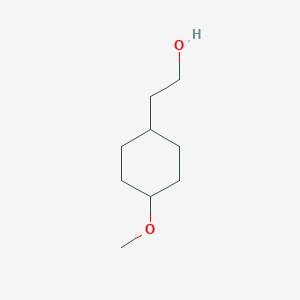
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol](/img/structure/B13327572.png)
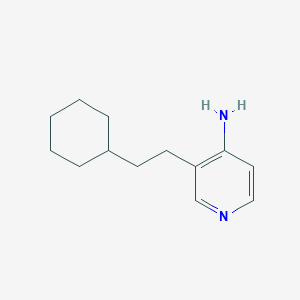
![(3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13327582.png)
